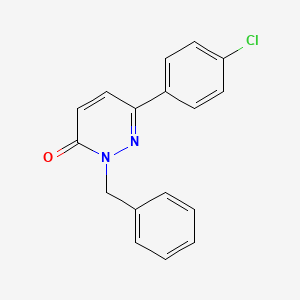

2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-benzyl-6-(4-chlorophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-15-8-6-14(7-9-15)16-10-11-17(21)20(19-16)12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAWKLMBUPNKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production methods for pyridazinones, including 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one exhibits notable anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, including colorectal carcinoma. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for cancer therapy.

Case Study:

A study reported that derivatives of pyridazinones, including 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one, showed significant cytotoxic effects against human cancer cell lines with IC50 values ranging from 1 to 10 µM. This suggests a promising therapeutic index for further development in anticancer treatments .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of pro-inflammatory cytokines and has shown potential in treating conditions like systemic lupus erythematosus (SLE).

Case Study:

Research indicated that the administration of 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one in combination with corticosteroids led to a synergistic effect in reducing SLE symptoms in animal models. This combination therapy resulted in a marked decrease in the expression of SLE-associated genes .

Antimicrobial Activity

The antimicrobial efficacy of 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one has been evaluated against various bacterial strains, demonstrating significant inhibitory activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.08 |

| Escherichia coli | 5.59 |

| Klebsiella pneumoniae | 2.79 |

This data indicates that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development as an antibacterial agent .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one is crucial for optimizing its pharmacological properties.

Key Findings:

- Substituents on the phenyl ring significantly influence the compound's biological activity.

- The presence of electron-withdrawing groups enhances its potency against various biological targets.

Table: Structure-Activity Relationship Analysis

| Substituent | Effect on Activity |

|---|---|

| Chlorine (Cl) | Increased anticancer activity |

| Methyl (CH₃) | Enhanced antimicrobial properties |

These insights can guide future modifications to improve efficacy and reduce side effects .

Mechanism of Action

The mechanism of action of 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: This compound shares a similar pyridazinone core but has different substituents, leading to distinct biological activities.

Pyridaben: An agrochemical with a pyridazinone core, used as a miticide.

Norflurazon: Another pyridazinone-based herbicide.

Uniqueness

2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a 4-chlorophenyl group makes it a valuable compound for further research and development .

Biological Activity

2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one is a member of the pyridazinone class of compounds, which has garnered attention for its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one is characterized by the presence of a pyridazinone core with a benzyl group and a chlorophenyl substituent. This structural configuration is crucial for its biological interactions and efficacy.

The biological activity of 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one is primarily attributed to its interaction with specific molecular targets, including:

- Receptor Agonism : The compound has been shown to act as an agonist for formyl peptide receptors (FPRs), which are involved in immune response regulation. Studies indicate that it can activate intracellular calcium mobilization in human neutrophils, demonstrating its potential in modulating inflammatory responses .

- Inhibition of Cytokine Production : Research indicates that this compound effectively suppresses the production of interleukin-1β (IL-1β), a key cytokine in inflammatory processes. This property suggests its utility in treating various inflammatory diseases .

Anti-inflammatory Activity

The ability to inhibit IL-1β production positions 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one as a potential therapeutic agent for conditions characterized by excessive inflammation, such as rheumatoid arthritis. In combination with methotrexate, it has been evaluated for enhanced therapeutic effects against rheumatoid arthritis .

Antimicrobial and Anticancer Properties

Preliminary investigations suggest that this compound exhibits antimicrobial and anticancer properties. It has been explored as a lead compound in drug development due to these activities, indicating its potential role in treating infectious diseases and cancer .

In Vitro Studies

Several studies have assessed the biological activity of 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one through in vitro assays:

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models of rheumatoid arthritis. The combination therapy with methotrexate showed improved outcomes compared to monotherapy, highlighting the synergistic effects of these compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one?

- Methodology : The compound is synthesized via condensation reactions. A typical procedure involves reacting 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with benzaldehyde derivatives in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). The mixture is stirred overnight at room temperature, acidified with HCl, and recrystallized from 90% ethanol to yield the product. Variations in substituents can be introduced by altering the aldehyde component .

- Key Considerations : Monitor reaction progress via TLC and optimize recrystallization solvents for purity.

Q. How is the compound structurally characterized in academic research?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Peaks for aromatic protons (δ 7.3–8.0 ppm) and carbonyl groups (δ ~160 ppm) confirm the pyridazinone core and substituents .

- IR Spectroscopy : C=O stretching (~1650 cm⁻¹) and aromatic C-H vibrations (~3000–3100 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., Hirshfeld surface analysis) for solid-state conformation studies .

Q. What are the IUPAC naming conventions for pyridazinone derivatives?

- Methodology : Follow ISO/IUPAC guidelines to avoid errors. For example, ISO 1750:1981/Amd.5:2008 corrected the redundant "phenyl" in the name of 6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one. Cross-check nomenclature using authoritative databases like CAS or peer-reviewed crystallography reports .

Advanced Research Questions

Q. How can researchers address unexpected substitution patterns in Grignard reactions involving pyridazinones?

- Case Study : Reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents may yield 4,5-disubstituted products instead of 5-substituted derivatives due to cine substitution. The mechanism involves anionic σ(H)-adduct formation at C-4, followed by electrophilic quenching before elimination. Verify products via 2D NMR (e.g., NOESY for regiochemistry) and computational modeling to track reaction pathways .

Q. How do substituent variations at positions 5 and 6 influence antiproliferative activity?

- Methodology : Synthesize analogs with substituents like 3-aminophenyl or 3,4,5-trimethoxyphenyl and evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines). Key findings:

- 5-(3,4,5-Trimethoxyphenyl) : Enhances activity due to improved membrane permeability and tubulin binding.

- 6-(3-Aminophenyl) : Increases solubility but may reduce potency.

- Data Interpretation : Use SAR tables to correlate substituent electronic properties (Hammett constants) with bioactivity .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Compare experimental NMR/IR with computational predictions (DFT calculations).

- Re-examine crystallization conditions if X-ray data conflicts with solution-state NMR (e.g., tautomerism in pyridazinones).

- Validate purity via HPLC (>99%) and elemental analysis .

Q. What strategies correct nomenclature discrepancies in published pyridazinone derivatives?

- Case Study : The ISO revised "6-(3,5-dichlorophenyl-p-tolyl)pyridazin-3(2H)-one" to "6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one" to eliminate redundancy. Researchers should:

- Cross-reference CAS Registry Numbers.

- Consult IUPAC’s Blue Book for heterocyclic systems.

- Submit corrections to databases like CCDC for crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.